Human Nav1.7 Potency Advantage: PF-05089771 (IC50 11 nM) Demonstrates 2.5-Fold Higher Affinity than PF-04856264 (IC50 28 nM)
In direct electrophysiological comparisons using heterologously expressed human Nav1.7 channels, PF-05089771 exhibits an IC50 of 11 nM (95% CI: 9–14 nM) for half-inactivated channels, whereas the structurally distinct Nav1.7 inhibitor PF-04856264 shows an IC50 of 28 ± 5 nM under identical assay conditions [1]. This 2.5-fold difference in potency translates to lower required concentrations for equivalent target engagement in cellular and in vivo models, a critical consideration for minimizing off-target effects. Furthermore, PF-05089771 maintains sub-20 nM potency across human, cynomolgus monkey, dog, and mouse orthologs (8–13 nM), while PF-04856264 exhibits significant species variability (19–131 nM) [2].
| Evidence Dimension | Human Nav1.7 half-inactivated state IC50 |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | PF-04856264: 28 ± 5 nM |
| Quantified Difference | PF-05089771 is 2.5-fold more potent |
| Conditions | PatchXpress automated patch clamp; HEK293 cells expressing hNav1.7; half-inactivation voltage protocol |
Why This Matters
Higher potency enables lower dosing, reducing the risk of off-target pharmacology and improving the therapeutic window in pain models.
- [1] Alexandrou AJ, Brown AR, Chapman ML, Estacion M, Turner J, Mis MA, Wilbrey A, Payne EC, Gutteridge A, Cox PJ, et al. (2016) Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLoS One 11(4): e0152405. View Source
- [2] McCormack K, Santos S, Chapman ML, Krafte DS, Marron BE, West CW, Krambis MJ, Antonio BM, Zellmer SG, Printzenhoff D, et al. (2013) Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. Proc Natl Acad Sci USA 110(29): E2724-E2732. [Data for PF-04856264] View Source
